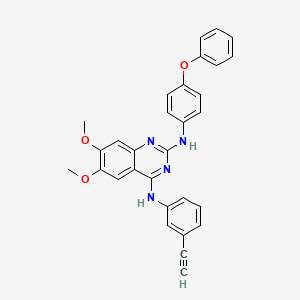
PP2A Cancerous-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PP2A Cancerous-IN-1 is a potent inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) and phosphorylated Akt (p-Akt). This compound exhibits significant anti-proliferative effects, making it a valuable tool in cancer research and therapy .
Vorbereitungsmethoden
The synthesis of PP2A Cancerous-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
PP2A Cancerous-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PP2A Cancerous-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in cell biology research to investigate its effects on cellular processes and signaling pathways.
Medicine: Utilized in cancer research to study its anti-proliferative effects and potential as a therapeutic agent.
Industry: Applied in the development of new drugs and therapeutic strategies targeting cancer and other diseases
Wirkmechanismus
PP2A Cancerous-IN-1 exerts its effects by inhibiting CIP2A and p-Akt. CIP2A is a protein that inhibits the tumor suppressor activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, this compound restores the tumor suppressor function of PP2A, leading to the dephosphorylation and inactivation of p-Akt. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
PP2A Cancerous-IN-1 is unique in its potent inhibition of CIP2A and p-Akt. Similar compounds include:
Okadaic Acid: A potent inhibitor of PP2A, but with different molecular targets and pathways.
Cantharidin: Another PP2A inhibitor with distinct chemical properties and effects.
Fostriecin: A natural product that inhibits PP2A and other protein phosphatases, but with a different mechanism of action.
These compounds share some similarities with this compound but differ in their specific targets, mechanisms of action, and therapeutic potential .
Eigenschaften
Molekularformel |
C30H24N4O3 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
4-N-(3-ethynylphenyl)-6,7-dimethoxy-2-N-(4-phenoxyphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C30H24N4O3/c1-4-20-9-8-10-22(17-20)31-29-25-18-27(35-2)28(36-3)19-26(25)33-30(34-29)32-21-13-15-24(16-14-21)37-23-11-6-5-7-12-23/h1,5-19H,2-3H3,(H2,31,32,33,34) |
InChI-Schlüssel |
UESUTKPLJQKPRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC(=C5)C#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


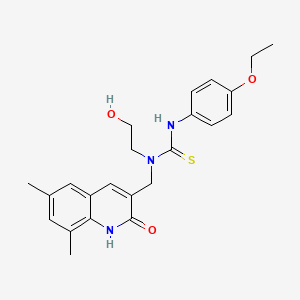
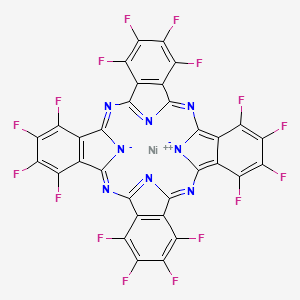
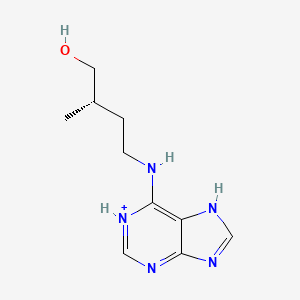
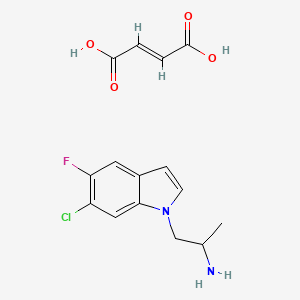
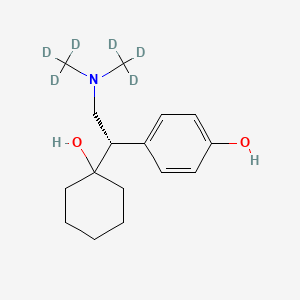
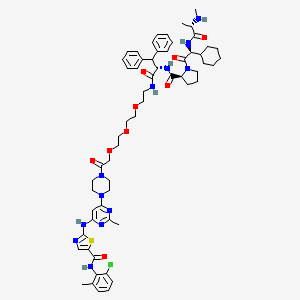
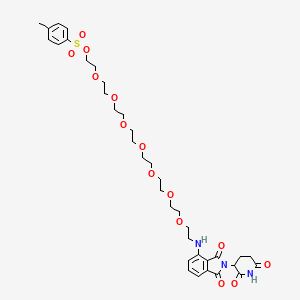
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
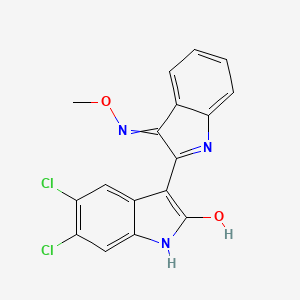
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
